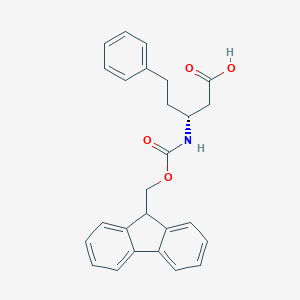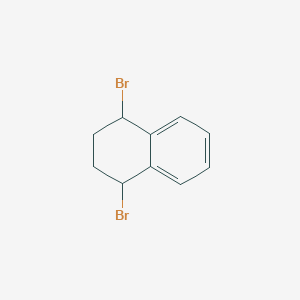
trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C10H10Br2 It is a derivative of tetrahydronaphthalene, where two bromine atoms are attached at the 1 and 4 positions in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and ensure the selective formation of the trans isomer.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and bromine addition to achieve high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,4-dihydro-1,2,3,4-tetrahydronaphthalene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 1,4-dihydroxy-1,2,3,4-tetrahydronaphthalene or 1,4-diamino-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 1,4-dihydro-1,2,3,4-tetrahydronaphthalene.
Applications De Recherche Scientifique
Chemistry: trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure makes it useful in the synthesis of flame retardants and other performance-enhancing additives.
Mécanisme D'action
The mechanism of action of trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene involves its ability to undergo various chemical reactions due to the presence of bromine atoms. These bromine atoms can participate in substitution and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
- trans-1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
- trans-2,3-Dibromo-2-butene-1,4-diol
Comparison: trans-1,4-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the bromine atoms at the 1 and 4 positions in a trans configuration. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and the ability to form specific products in organic synthesis.
Propriétés
IUPAC Name |
1,4-dibromo-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQRYBAMWLAYNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452748 |
Source


|
| Record name | TRANS-1,4-DIBROMO-1,2,3,4-TETRAHYDRONAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124295-81-4 |
Source


|
| Record name | TRANS-1,4-DIBROMO-1,2,3,4-TETRAHYDRONAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)


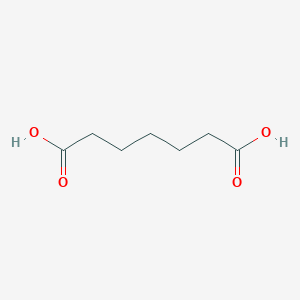
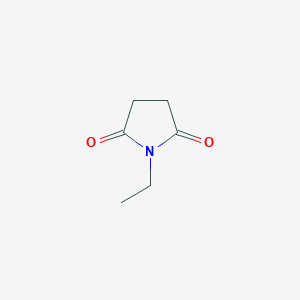
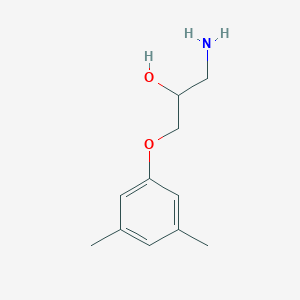
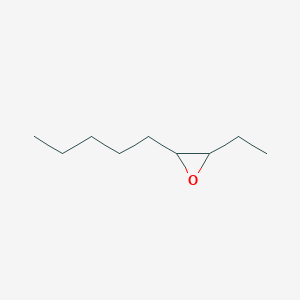
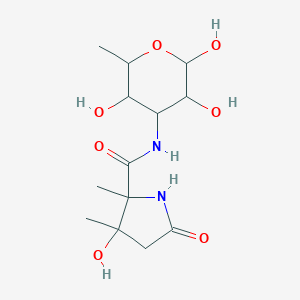


![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
